molecular formula C6H5BrN2O B8715528 5-bromopicolinaldehyde oxime

5-bromopicolinaldehyde oxime

Cat. No.: B8715528
M. Wt: 201.02 g/mol
InChI Key: REIWTWVVFCFHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromopicolinaldehyde oxime typically involves the reaction of 5-bromopicolinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction is carried out in a mixture of methanol and water at room temperature for several hours . The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromopicolinaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 5-Bromopicolinaldehyde oxime is unique due to the presence of both the bromine atom and the oxime group, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

N-[(5-bromopyridin-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H5BrN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H

InChI Key

REIWTWVVFCFHCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-pyridine-2-carbaldehyde (X. Wang et al, Tetrahedron Letters 41 (2000), 4335–4338) (60 g, 322 mmol) was added to methanol (700 ml) and then water was added (700 ml) followed by addition of hydroxylamine hydrochloride (28 g, 403 mmol). Sodium carbonate (20.5 g, 193.2 mmol) in water (200 ml) was added and the reaction was stirred for 30 minutes. Water (500 ml) was then added and the precipitate was filtered and washed with water (2×300 ml) to give the desired product (60 g).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
20.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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